6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
“6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “4-Bromo-2-fluorobenzaldehyde”, which has been used in the preparation of 2-functionalized aromatic monoaldehydes, fluorostilbenes, benzyl amine-based histamine H3 antagonist having serotonin reuptake activity1.
Synthesis Analysis
The synthesis of similar compounds often involves cross-coupling reactions, which are reactions where two fragments are joined together with the aid of a metal catalyst2. For instance, Pd-catalyzed cross-coupling reactions have been found to be of paramount importance in the art of organic synthesis2. However, the specific synthesis process for “6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one” is not available in the literature.Chemical Reactions Analysis
The chemical reactions involving “6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one” are not explicitly mentioned in the literature. However, related compounds such as phenylboronic pinacol esters have been studied for their susceptibility to hydrolysis3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for “6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one” are not available in the literature.Scientific Research Applications
Fluorophores Development
Fluorescence-based technologies are crucial in biomedical applications. An efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, has been developed through oxidative Pictet-Spengler cyclization strategy. This process involves the condensation of 2-methylpyridines with 2-bromo-2'-nitroacetophenone, indicating the potential use of related compounds like 6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one in developing fluorescent probes for aqueous systems due to their unique and desirable optical properties (Park et al., 2015).
Synthesis of Biologically Active Intermediates
The compound 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, closely related to the query compound, has been identified as an important intermediate for synthesizing many biologically active compounds. Its synthesis from pyridin-4-ol and 4-bromo-2-fluoroaniline through a series of steps including nitration, chlorination, N-alkylation, reduction, and condensation demonstrates the potential of 6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one in the synthesis of biologically relevant molecules (Wang et al., 2016).
Dehydrogenation in Pyridazinones Synthesis
An efficient procedure for the synthesis of pyridazin-3(2H)-ones through copper-catalyzed dehydrogenation of 4,5-dihydropyridazin-3(2H)-ones to a C=C bond with oxygen as the terminal oxidant showcases the versatility of similar structures. This methodology, which tolerates a wide range of functional groups including bromo, highlights the potential application of 6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one in the preparation of structurally diverse N-substituted 6-phenylpyridazinone compounds (Liang et al., 2013).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazards for “6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one” are not available in the literature.
Future Directions
The future directions for research on “6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the development of new drugs and drug delivery devices.
Please note that the information provided is based on the available literature and there may be more recent studies or data not included in this response. For a more comprehensive analysis, a thorough literature review and consultation with a subject matter expert in the field of organic chemistry may be necessary.
properties
IUPAC Name |
6-bromo-2-(2-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-9-5-6-10(15)14(13-9)8-4-2-1-3-7(8)12/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIBAELPYAUODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC(=N2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(2-fluorophenyl)-2,3-dihydropyridazin-3-one |
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